L-I-OddU

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

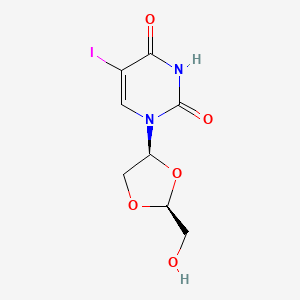

L-I-OddU, also known as L-5’-halo-dioxolane uridine, is a potent and selective antiviral agent. It is particularly effective against the Epstein-Barr virus (EBV), a member of the herpesvirus family. This compound is a nucleoside analogue, which means it mimics the structure of natural nucleosides, the building blocks of nucleic acids like DNA and RNA .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-I-OddU involves several steps. The process begins with the reduction of L-Gulono-gamma-lactone using diisobutylaluminum hydride (DIBAL), followed by protection as a diisopropylidene ketal. This intermediate is then converted to 1,6-anhydrogulopyranose upon treatment with hydrochloric acid. Subsequent oxidative cleavage with sodium periodate and reduction with sodium borohydride provides a triol, which is protected as an isopropylidene derivative. The condensation of this derivative with benzoyl chloride in the presence of pyridine yields a benzoate ester. Ketal deprotection of this ester affords a diol, which undergoes oxidative treatment with sodium periodate and ruthenium dioxide to produce an acid. Further oxidative decarboxylation with lead tetraacetate furnishes dioxolanyl acetate. Finally, 5-iodouracil is silylated and coupled with dioxolanyl acetate in the presence of trimethylsilyl triflate to afford an anomeric mixture of nucleosides. The desired L-anomer is obtained by deprotection of the benzoate ester with methanolic ammonia .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions

L-I-OddU undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Sodium periodate and ruthenium dioxide are commonly used oxidizing agents.

Reduction: Sodium borohydride is a common reducing agent.

Substitution: Trimethylsilyl triflate is used for silylation reactions.

Major Products

The major products formed from these reactions include various phosphorylated metabolites such as L-I-OddUMP, which is the monophosphate form of this compound .

科学的研究の応用

L-I-OddU has several scientific research applications, particularly in the fields of virology and medicinal chemistry. It is primarily used as an antiviral agent against the Epstein-Barr virus. The compound has shown high potency in inhibiting the replication of EBV DNA and viral protein synthesis, making it a valuable tool in the study of EBV-related diseases .

In addition to its antiviral properties, this compound is also being investigated for its potential use in cancer research. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the development of new chemotherapeutic agents .

作用機序

The mechanism of action of L-I-OddU involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively halts the replication of the virus. The compound specifically targets viral thymidine kinase, an enzyme essential for viral DNA synthesis .

類似化合物との比較

L-I-OddU is unique among nucleoside analogues due to its high selectivity and potency against the Epstein-Barr virus. Similar compounds include:

L-FMAU: Another nucleoside analogue with antiviral properties.

L-OddC: Known for its anti-HIV activity.

3TC (Lamivudine): Used in the treatment of HIV and hepatitis B virus infections.

Compared to these compounds, this compound stands out for its specificity towards EBV and its low cytotoxicity, making it a safer option for therapeutic use .

特性

分子式 |

C8H9IN2O5 |

|---|---|

分子量 |

340.07 g/mol |

IUPAC名 |

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9IN2O5/c9-4-1-11(8(14)10-7(4)13)5-3-15-6(2-12)16-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |

InChIキー |

GFRQBEMRUYIKAQ-WDSKDSINSA-N |

異性体SMILES |

C1[C@H](O[C@H](O1)CO)N2C=C(C(=O)NC2=O)I |

正規SMILES |

C1C(OC(O1)CO)N2C=C(C(=O)NC2=O)I |

同義語 |

5-iododioxolane uracil beta-L-5-iododioxolane uracil L-I-OddU |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。